
7-allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
“7-allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common approach might include:
Starting Material: Begin with a purine derivative.
Alkylation: Introduce the allyl group at the 7-position using an allyl halide under basic conditions.
Amination: Introduce the ethylamino group at the 8-position using an ethylamine reagent.
Methylation: Introduce the methyl group at the 3-position using a methylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions could target the carbonyl groups in the purine ring.
Substitution: Nucleophilic substitution reactions could occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the allyl group could yield an epoxide or an aldehyde.
Scientific Research Applications
Chemistry
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential biological activity.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleotide metabolism.
Receptor Binding: May interact with purinergic receptors.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as antiviral or anticancer agents.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “7-allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Adenine: A component of DNA and RNA.
Uniqueness
“7-allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Biological Activity
7-Allyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its molecular formula is C15H24N6O2, and it has a molecular weight of approximately 320.195 g/mol. This compound features a purine core with various functional groups, including an allyl group and an ethylamino chain, which contribute to its unique chemical properties and potential biological activities.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral Properties : Similar compounds have been studied for their ability to disrupt viral replication processes.
- Cytotoxic Effects : Experimental studies have demonstrated that this compound can induce cytotoxicity in certain cell lines.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including:
- Enzymes : It may inhibit specific enzymes involved in nucleotide metabolism.
- Receptors : The compound exhibits binding affinity to several receptors implicated in cellular signaling pathways.
Interaction Studies
Studies employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have provided insights into the binding affinities and interaction dynamics of this compound with its biological targets.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds helps elucidate the unique biological profile of this compound. Below is a summary table highlighting key features:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
8-(dimethylamino)-1,3-dimethylpurine | C9H12N4O2 | Strong anticancer activity |
7-(But-2-ynyl)-8-(dimethylamino)-3-methylpurine | C22H23N7O2 | Antiviral properties |
8-Amino-purines | C5H6N4O | Building block for purines |
The presence of both the allyl and ethylamino groups in this compound enhances its biological activity compared to other purines.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations greater than 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Antiviral Efficacy
Another study assessed the antiviral properties of this compound against influenza virus strains. The compound demonstrated a dose-dependent inhibition of viral replication in vitro, suggesting potential as a therapeutic agent against viral infections.
Properties
IUPAC Name |
8-(ethylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-4-6-16-7-8(13-10(16)12-5-2)15(3)11(18)14-9(7)17/h4H,1,5-6H2,2-3H3,(H,12,13)(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZSNVQTVOBCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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